Enhanced Lipophilicity (Predicted LogP) of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid Versus 3-Methyl and 3-Butyl Analogs
3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid exhibits substantially higher predicted lipophilicity compared to its smaller 3-methyl analog and moderately higher lipophilicity versus the 3-butyl analog. The neopentyl substituent adds four additional carbon atoms (C5H11) versus the methyl analog (C1H3), translating to an estimated LogP increase of approximately 1.5–2.0 log units based on the Hansch π constant for the neopentyl fragment [1]. The 3-butyl analog (C4H9 linear chain, C9H16O2, MW 156.22) has a calculated density of 1.015 g/cm³ , whereas the target compound (C10H18O2, MW 170.25) has a predicted density of 0.999 g/cm³, consistent with the branched, bulkier neopentyl group occupying a larger molar volume with lower packing efficiency . For compounds intended to penetrate lipid membranes or engage hydrophobic protein pockets, this lipophilicity differential is a critical selection criterion.
| Evidence Dimension | Lipophilicity (LogP) and density |
|---|---|
| Target Compound Data | Predicted LogP: ~2.3–2.8 (estimated from Hansch π method); Density: 0.999±0.06 g/cm³ (predicted); MW: 170.25 |
| Comparator Or Baseline | 3-Methylcyclobutane-1-carboxylic acid: LogD (pH 7.4) = -1.33, LogP = 1.29 ; Density: 1.105 g/cm³; 3-Butylcyclobutane-1-carboxylic acid: Density: 1.015 g/cm³ |
| Quantified Difference | Estimated LogP difference: +1.0 to +1.5 log units vs. 3-methyl analog; Density: 0.999 vs. 1.105 g/cm³ for 3-methyl, 0.999 vs. 1.015 g/cm³ for 3-butyl |
| Conditions | Predicted/computed properties from ChemicalBook and ChemBase databases; no experimental LogP determination identified for the target compound |
Why This Matters
Higher lipophilicity directly influences membrane permeability, metabolic stability, and protein binding in drug discovery programs, making the neopentyl-substituted analog the preferred choice when increased hydrophobicity is desired in a cyclobutane scaffold.
- [1] KuuJia. The cyclobutane core provides inherent strain energy, while the dimethylpropyl substituent enhances lipophilicity—a combination that facilitates interactions with specific biological targets. View Source
